Cas no 652148-00-0 (8-Azabicyclo[3.2.1]octan-3-ol, 8-[(4-fluorophenyl)methyl]-)

8-Azabicyclo[3.2.1]octan-3-ol, 8-[(4-fluorophenyl)methyl]- structure
652148-00-0 structure
Product Name:8-Azabicyclo[3.2.1]octan-3-ol, 8-[(4-fluorophenyl)methyl]-
CAS No:652148-00-0
MF:C14H18FNO
MW:235.29722738266
CID:402391
PubChem ID:63769965
Update Time:2025-04-19

8-Azabicyclo[3.2.1]octan-3-ol, 8-[(4-fluorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 8-Azabicyclo[3.2.1]octan-3-ol, 8-[(4-fluorophenyl)methyl]-
    • 8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
    • 8-(4-fluoro-benzyl)-8-aza-bicyclo[3.2.1]octan-3-ol
    • 8-Azabicyclo[3.2.1]octan-3-ol,8-[(4-fluorophenyl)methyl]
    • SCHEMBL6153361
    • 652148-00-0
    • NBEIYGLOOCSFDF-UHFFFAOYSA-N
    • DTXSID40734650
    • AKOS013081270
    • Inchi: 1S/C14H18FNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-14,17H,5-9H2
    • InChI Key: NBEIYGLOOCSFDF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CN1C2CC(CC1CC2)O

Computed Properties

  • Exact Mass: 235.13700
  • Monoisotopic Mass: 235.137242360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47000
  • LogP: 2.25130

8-Azabicyclo[3.2.1]octan-3-ol, 8-[(4-fluorophenyl)methyl]- Production Method

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